molecular formula C16H15BrO2 B1522352 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 898761-01-8

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B1522352
CAS No.: 898761-01-8
M. Wt: 319.19 g/mol
InChI Key: ZXAUGTTULHEKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring, connected by a three-carbon chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propanoic acid.

    Reduction: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-ol.

    Substitution: 3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)propan-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)-1-(2-methoxyphenyl)propan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro,

Biological Activity

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one, a compound featuring both bromine and methoxy substituents on aromatic rings, has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15BrO2C_{16}H_{15}BrO_2. The presence of the bromine atom and the methoxy group contributes to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological receptors and enzymes. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target sites. The methoxy group may also play a role in modulating the compound's electronic properties, influencing its reactivity and interaction with biomolecules.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it showed higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The results from MTT assays suggest that structural modifications can enhance its anticancer efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-oneBromine at position 3Similar antioxidant properties
3-(4-Methoxyphenyl)-1-(2-bromophenyl)propan-1-oneLacks bromine in para positionReduced reactivity
3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-oneChlorine instead of bromineDifferent binding affinities

Case Study 1: Antioxidant Assessment

A study assessed the antioxidant capabilities of synthesized derivatives similar to this compound using various assays, including DPPH and ABTS methods. The findings indicated that specific modifications significantly enhanced antioxidant activity, suggesting a potential therapeutic application in oxidative stress-related diseases .

Case Study 2: Anticancer Efficacy

In another investigation, the compound's derivatives were tested against several cancer cell lines. Results indicated that modifications leading to increased lipophilicity improved cytotoxic effects against glioblastoma cells, highlighting the importance of chemical structure in therapeutic efficacy .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAUGTTULHEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 2
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.